1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid
CAS No.: 870002-06-5
Cat. No.: VC16470829
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870002-06-5 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 1-benzyl-2-oxo-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H12N2O3/c18-14(19)11-6-7-13-12(8-11)16-15(20)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19) |
| Standard InChI Key | PRIJQOZROYTGSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure comprises a bicyclic benzimidazole system fused to a benzene ring. Key substituents include:
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N1-Benzyl group: Introduces steric bulk and modulates electronic properties.
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C2-Ketone: Contributes to hydrogen bonding capacity and planar rigidity.
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C5-Carboxylic acid: Enhances solubility and enables derivatization via esterification or amidation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 870002-06-5 |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Exact Mass | 268.08500 g/mol |
| LogP | 2.488 |
| Polar Surface Area | 75.35 Ų |
| EINECS Number | 854-273-3 |
Synthesis and Derivatives
Proposed Synthetic Routes
While no explicit synthesis is documented for this compound, analogous benzimidazoles are typically synthesized via:
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Condensation: Reacting o-phenylenediamine derivatives with carbonyl sources.
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Benzylation: Introducing the benzyl group via alkylation using benzyl halides.
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Carboxylic Acid Introduction: Oxidizing a methyl group or hydrolyzing a nitrile/ester precursor .
Example Pathway:
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6) serves as a potential intermediate.
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Benzylation: Treating the intermediate with benzyl bromide under basic conditions.
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Ester Hydrolysis: Converting the methyl ester to a carboxylic acid using aqueous NaOH or HCl .
Structural Analogues
Sigma-Aldrich lists related compounds with modified substituents, such as:
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Ethyl 1-benzyl-1H-imidazole-2-carboxylate (CAS 865998-45-4): Demonstrates the versatility of ester functionalities in this scaffold .
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tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1352719-15-3): Highlights the use of protective groups in imidazole chemistry .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water due to the LogP value but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: The conjugated benzimidazole system likely confers thermal stability, though the carboxylic acid may render it hygroscopic .
Crystallographic Data
No single-crystal X-ray structures are reported. Molecular modeling suggests a planar benzimidazole core with the benzyl and carboxylic acid groups oriented perpendicularly to minimize steric clash .
Research Gaps and Future Directions
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